molecular formula C24H31N5O3 B607875 GSK9311

GSK9311

Cat. No.: B607875
M. Wt: 437.5 g/mol
InChI Key: WFXIHQFRQPGCCR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK9311 is a chemical compound known for its role as an inhibitor of the Bromodomain and PHD Finger-containing (BRPF) bromodomain. It is a less active analog of GSK6853 and is often used as a negative control in scientific studies. This compound exhibits inhibitory activity against BRPF1 and BRPF2, with pIC50 values of 6.0 and 4.3, respectively .

Mechanism of Action

Target of Action

The primary targets of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide are the bromodomains of BRPF1 and BRPF2 . These bromodomains are part of the BRPF (Bromodomain and PHD Finger-containing) protein family, which are important scaffolding proteins for the assembly of MYST histone acetyltransferase complexes .

Mode of Action

N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide inhibits the BRPF bromodomains of BRPF1 and BRPF2 . The compound shows excellent potency against BRPF1 and a significant selectivity over all other bromodomains tested .

Biochemical Pathways

The inhibition of BRPF bromodomains affects the assembly of MYST histone acetyltransferase complexes . These complexes play a crucial role in the regulation of gene expression through the acetylation of histones, a type of epigenetic modification . Therefore, the compound’s action can influence various biochemical pathways downstream of these gene expression changes.

Pharmacokinetics

They influence how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide’s action are related to its inhibition of BRPF bromodomains. By inhibiting these bromodomains, the compound can disrupt the function of BRPF proteins and the assembly of MYST histone acetyltransferase complexes . This disruption can lead to changes in gene expression, potentially affecting various cellular processes.

Action Environment

The action, efficacy, and stability of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK9311 involves the preparation of a benzimidazolone analog. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzimidazolone core structure and subsequent functionalization to achieve the desired inhibitory activity .

Industrial Production Methods

Industrial production methods for this compound are not widely documentedThe production process likely involves standard organic synthesis techniques and purification methods to achieve high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK9311 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the compound.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to specific functional groups to enhance or alter its inhibitory activity .

Scientific Research Applications

GSK9311 is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its role as a negative control for BRPF bromodomain inhibition studies. Its reduced potency compared to GSK6853 makes it valuable for distinguishing specific inhibitory effects in experimental settings .

Properties

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXIHQFRQPGCCR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.